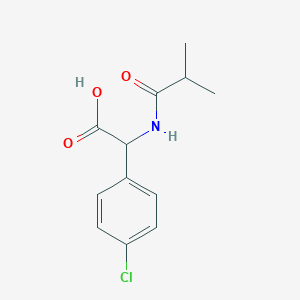
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid (CCAA) is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid. One potential direction is to further investigate the mechanism of action of this compound to better understand its therapeutic effects. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in humans. Furthermore, the potential applications of this compound in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for further research and development.
Synthesemethoden
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with cyclopropanecarbonyl chloride, followed by the reaction of the resulting cyclopropanecarbonyl-4-methoxybenzaldehyde with glycine.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-8(5-7-10)11(13(16)17)14-12(15)9-2-3-9/h4-7,9,11H,2-3H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNXQOCMGMODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)


![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)

